molecular formula C14H26O8 B8178329 t-Butyl acetate-PEG3-CH2COOH

t-Butyl acetate-PEG3-CH2COOH

Cat. No.: B8178329
M. Wt: 322.35 g/mol
InChI Key: AIRJXXFDTSVEAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butyl acetate-PEG3-CH2COOH is a polyethylene glycol-derived PROteolysis TArgeting Chimera (PROTAC) linker designed for incorporation into the synthesis of PROTAC molecules. PROTACs are a class of molecules that utilize the intracellular ubiquitin-proteasome system to selectively degrade target proteins. This compound is particularly useful in the field of chemical biology and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of acid catalysts and anhydrous solvents to facilitate the esterification process .

Industrial Production Methods

Industrial production of t-Butyl acetate-PEG3-CH2COOH follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

t-Butyl acetate-PEG3-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

t-Butyl acetate-PEG3-CH2COOH is widely used in scientific research, particularly in the synthesis of PROTAC molecules. These molecules have applications in:

    Chemistry: Used as linkers in the synthesis of complex molecules.

    Biology: Facilitates the study of protein degradation pathways.

    Medicine: Potential therapeutic applications in targeting and degrading disease-causing proteins.

    Industry: Used in the development of new drugs and chemical probes

Mechanism of Action

t-Butyl acetate-PEG3-CH2COOH functions as a linker in PROTAC molecules. PROTACs contain two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase, and the other targets the desired protein. The PROTAC molecule brings the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparison with Similar Compounds

Similar Compounds

  • t-Butyl acetate-PEG2-CH2COOH
  • t-Butyl acetate-PEG4-CH2COOH
  • t-Butyl acetate-PEG5-CH2COOH

Uniqueness

t-Butyl acetate-PEG3-CH2COOH is unique due to its specific PEG chain length, which provides an optimal balance between solubility and linker flexibility. This makes it particularly effective in the synthesis of PROTAC molecules, offering better target engagement and degradation efficiency compared to other PEG-based linkers .

Properties

IUPAC Name

2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]ethoxy]ethoxy]ethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26O8/c1-14(2,3)22-13(17)11-21-9-7-19-5-4-18-6-8-20-10-12(15)16/h4-11H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIRJXXFDTSVEAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCOCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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